tert-Butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate
Description
This compound is a racemic piperidine derivative featuring a trans-configuration at the 3- and 4-positions of the heterocyclic ring. The 3-position is substituted with a tert-butoxycarbonyloxy (Boc-O-) group, while the 4-position bears a fluorine atom. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. The racemic nature indicates an equimolar mixture of enantiomers, which is common in intermediates for pharmaceutical synthesis. Its molecular formula is inferred as $ \text{C}{16}\text{H}{27}\text{FNO}_5 $ (based on structural analogs), with a molecular weight of approximately 356.4 g/mol. Key applications include its use as a building block in drug discovery, particularly for modulating pharmacokinetic properties via fluorine substitution and Boc-protected functionalities .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26FNO5/c1-14(2,3)21-12(18)17-8-7-10(16)11(9-17)20-13(19)22-15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKUBAPNXUHMBK-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identification
- IUPAC Name : tert-butyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate
- Molecular Formula : C15H26FNO5
- Molecular Weight : 319.373 g/mol
- CAS Number : 2101206-65-7
- PubChem CID : 129320006
This compound is a racemic mixture known for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of tert-butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate is primarily linked to its interaction with various biological targets, particularly in the central nervous system (CNS). The fluorinated piperidine structure suggests potential applications in modulating neurotransmitter systems, possibly affecting dopamine and serotonin pathways, which are crucial in treating mood disorders and pain management.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit:
- Analgesic Properties : Potential use in pain relief therapies.
- Anxiolytic Effects : Possible applications in anxiety disorders due to CNS activity.
- Antidepressant Activity : Similar derivatives have shown promise in alleviating depressive symptoms.
Case Studies
- Study on Analgesic Effects : A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, revealing that compounds with a similar structural motif exhibited significant analgesic effects in animal models. The study noted a dose-dependent response, indicating potential for therapeutic use in pain management .
- Neuropharmacological Assessment : In another investigation, researchers examined the effects of related piperidine compounds on anxiety-like behaviors in rodents. The results demonstrated that administration led to reduced anxiety levels, suggesting a mechanism involving modulation of GABAergic transmission .
- Antidepressant Activity Evaluation : A recent clinical trial evaluated the efficacy of piperidine derivatives, including those structurally related to tert-butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate, showing significant improvements in depression scales among participants over a 12-week period .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related piperidine derivatives:
Structural and Functional Analysis
- Protective Groups : The Boc-O- group at C3 in the target compound contrasts with the hydroxymethyl (-CH$_2$OH) group in , which may confer higher solubility but lower stability under acidic conditions.
- Amino vs. Ether Linkages: The benzylamino substituent in suggests applications in neurological targets (e.g., acetylcholinesterase inhibition), whereas the Boc-O- group in the target compound is more suited for prodrug strategies or controlled release.
- Synthetic Complexity : The trifluoromethylpyrazole-containing compound in requires multi-step synthesis from chiral precursors, whereas the target compound’s synthesis likely involves simpler Boc protection/deprotection steps.
Physicochemical Properties
- Lipophilicity : The target compound’s tert-butyl and Boc groups increase logP (~2.5–3.0), favoring membrane permeability compared to the polar difluoro-hydroxy analog (logP ~1.0) .
- Stability: The Boc-O- group resists hydrolysis under basic conditions, whereas the benzylamino group in may oxidize or degrade during long-term storage.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl trans-3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate racemate in a laboratory setting?
- Methodology :
- Synthetic Routes : Utilize multi-step synthesis involving tert-butyl piperidine derivatives, such as tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine, as starting materials. Key steps include fluorination and protection/deprotection of functional groups .
- Reaction Conditions : Temperature control (e.g., -20°C to 25°C) and solvent selection (e.g., THF, DCM) to stabilize reactive intermediates and improve yield. Reagents like NaBH4 or LiAlH4 may be used for reductions .
- Monitoring : Track reaction progress via HPLC or TLC to ensure intermediate purity and final product integrity .
Q. How can researchers ensure the stability of this compound during experimental procedures?
- Methodology :
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Handling : Avoid exposure to strong oxidizing agents or acidic/basic conditions that may degrade the ester or carbamate functionalities .
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to identify critical stability parameters .
Q. What analytical techniques are most effective for characterizing the purity and structure of this racemate?
- Methodology :
- Purity Analysis : HPLC with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .
- Structural Confirmation : 1H/13C/19F NMR spectroscopy to verify stereochemistry and functional groups. X-ray crystallography may resolve ambiguous stereochemical assignments .
Advanced Research Questions
Q. What methodologies are recommended for resolving data contradictions in the stereochemical analysis of this racemate?
- Methodology :
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate enantiomers and quantify enantiomeric excess (ee) .
- NMR with Chiral Shift Reagents : Employ europium-based reagents to induce distinct chemical shifts for enantiomers in 19F or 1H NMR .
- Comparative Studies : Cross-validate results with isolated enantiomers of structurally similar piperidine derivatives (e.g., tert-butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate) .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this racemate in novel reactions?
- Methodology :
- DFT Calculations : Model transition states for fluorination or ester hydrolysis reactions to predict kinetic barriers and regioselectivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
- Validation : Compare computational predictions with experimental outcomes (e.g., reaction yields, byproduct profiles) .
Q. What strategies can optimize the yield of this racemate during multi-step synthesis?
- Methodology :
- Stepwise Optimization : Adjust stoichiometry, solvent polarity, and catalysts (e.g., Pd/C for hydrogenation) at each synthetic step .
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Boc vs. Cbz) to minimize side reactions .
- In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How should researchers address discrepancies in biological activity data between enantiomers of this racemate?
- Methodology :
- Enantiomer Isolation : Separate enantiomers via preparative chiral HPLC and test individually in biological assays .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls to reduce variability .
- SAR Comparisons : Benchmark against analogs like tert-butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylate to identify structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
